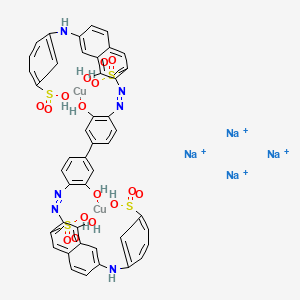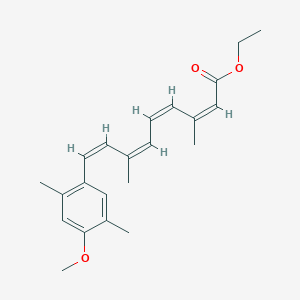
ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is a complex organic compound characterized by multiple conjugated double bonds and a substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the aromatic ring substituent: Starting with a suitable aromatic precursor, such as 4-methoxy-2,5-dimethylbenzene, functional groups are introduced through electrophilic aromatic substitution reactions.
Formation of the conjugated polyene chain: The polyene chain can be constructed using Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated double bonds.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.
科学研究应用
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate involves its interaction with molecular targets and pathways. The compound’s conjugated double bonds and aromatic ring allow it to participate in various chemical reactions, potentially affecting biological systems or materials properties.
相似化合物的比较
Similar Compounds
- Ethyl (2Z,4Z,6Z,8Z)-9-phenyl-3,7-dimethylnona-2,4,6,8-tetraenoate
- Ethyl (2Z,4Z,6Z,8Z)-9-(4-hydroxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Uniqueness
Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions compared to similar compounds.
属性
CAS 编号 |
61435-54-9 |
|---|---|
分子式 |
C22H28O3 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H28O3/c1-7-25-22(23)13-17(3)10-8-9-16(2)11-12-20-14-19(5)21(24-6)15-18(20)4/h8-15H,7H2,1-6H3/b10-8-,12-11-,16-9-,17-13- |
InChI 键 |
DPCPONVEDRFQHM-BCGJNKQBSA-N |
手性 SMILES |
CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C=C(C(=C1)C)OC)C |
规范 SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C=C(C(=C1)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


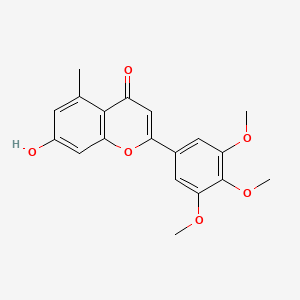
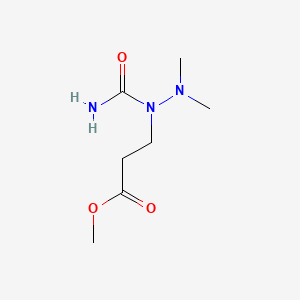
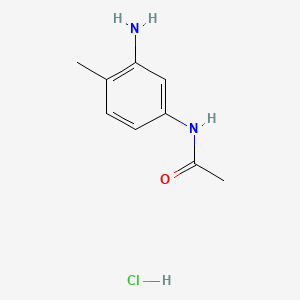
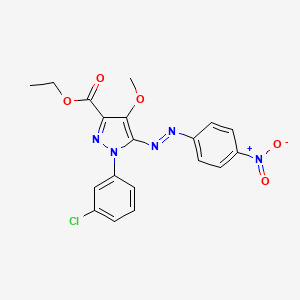
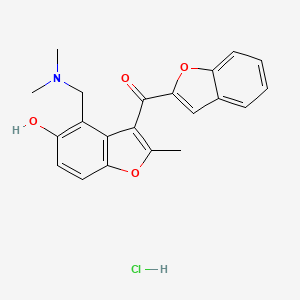
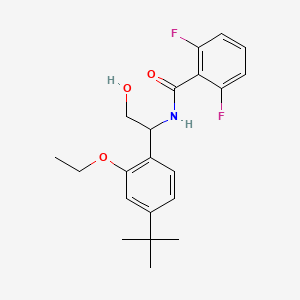
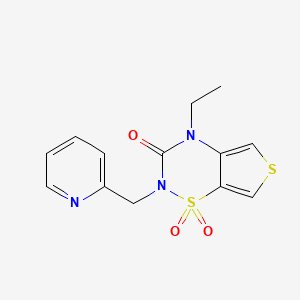
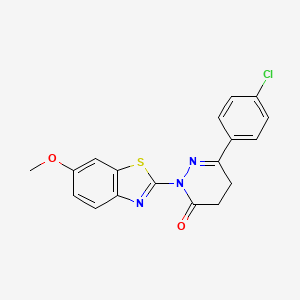

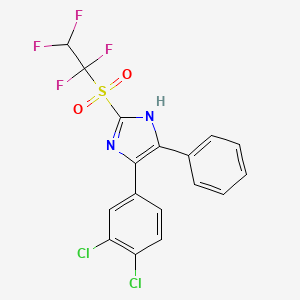
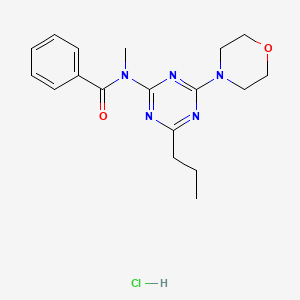
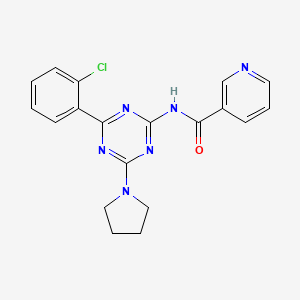
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
